molecular formula C116H144CaMgN12O24 B211984 calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

Cat. No. B211984
M. Wt: 2154.8 g/mol
InChI Key: QAKUEZRADAKQMD-FDZCDQLOSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

A-23187 is a divalent cation ionophore. While more selective for Mn A-23187 is also used to produce apoptosis through calcium overload, as occurs during hypoxic or oxidative stress.

Scientific Research Applications

Role in Nyctinastic Movements

  • The compound's involvement in nyctinastic closure in Albizzia lophantha, a type of plant movement, has been observed. Specifically, the calcium ionophore A23187, which includes this compound, mimics the effect of red light irradiation on Albizzia leaflets and counteracts the effect of far-red light, indicating a connection between phytochrome action and intracellular free Ca2+ (Moysset & Simón, 1989).

Impact on Endothelium-Dependent Contractions

  • Research has shown that gap junction inhibitors reduce endothelium-dependent contractions in hypertensive rat aortas, and the compound is used to understand these mechanisms. It indicates the involvement of gap junctions in these contractions, which are important in vascular health (Tang & Vanhoutte, 2008).

Contribution to Endothelium-Dependent Relaxation

  • The compound, as a calcium ionophore, is shown to induce endothelium-dependent vascular relaxation. This action is linked to the increase in endothelial cytosolic free Ca2+ concentration due to enhanced Ca2+ influx from extracellular space, playing a key role in vascular health (Taniguchi et al., 1999).

Role in Nitric-Oxide Synthase Activity

  • Studies have used the compound to investigate the role of nitric-oxide synthase in vascular function. It was found that inhibition of this enzyme leads to enhanced endothelium-dependent contractions, with the compound serving as a model for understanding these mechanisms (Qu et al., 2010).

properties

Product Name

calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

Molecular Formula

C116H144CaMgN12O24

Molecular Weight

2154.8 g/mol

IUPAC Name

calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/4C29H37N3O6.Ca.Mg/c4*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;;/h4*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);;/q;;;;2*+2/p-4/t4*15-,16-,17-,18-,22-,27+,29+;;/m1111../s1

InChI Key

QAKUEZRADAKQMD-FDZCDQLOSA-J

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2]

SMILES

O=C(C1=C2N=C(C[C@H]3O[C@]4(O[C@H]([C@H](C)C(C5=CC=CN5)=O)[C@H](C)C[C@H]4C)CC[C@H]3C)OC2=CC=C1NC)[O-].O=C(C6=C7N=C(C[C@H]8O[C@]9(O[C@H]([C@H](C)C(C%10=CC=CN%10)=O)[C@H](C)C[C@H]9C)CC[C@H]8C)OC7=CC=C6NC)[O-].O=C(C%11=C%12N=C(C[C@H]%13O[C@]%14(O[C@H]([C@H](C

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2].[Ca+2]

synonyms

Calcimycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 2
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 3
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 4
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 5
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate
Reactant of Route 6
calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate

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